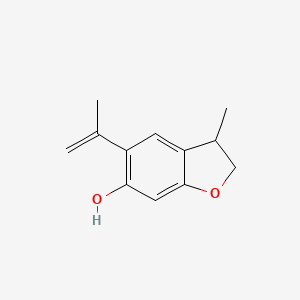
2-(1-Ethoxyethoxy)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethoxyethoxy)butanenitrile is an organic compound with the molecular formula C8H15NO2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a butane backbone, with two ethoxy groups (-OCH2CH3) attached to the first carbon of the butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)butanenitrile typically involves a multi-step process. One common method starts with the preparation of 2-hydroxybutanenitrile. This is achieved by reacting sodium bisulfite with sodium cyanide and propanal in an ice-salt bath. The resulting 2-hydroxybutanenitrile is then reacted with ethyl vinyl ether in the presence of hydrochloric acid. The reaction mixture is heated to 90°C for several hours, followed by distillation to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of 2-hydroxybutanenitrile and its subsequent reaction with ethyl vinyl ether. The reaction conditions are optimized for efficiency and yield, and the product is purified through distillation and other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethoxyethoxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing nitriles to amines.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethoxyethoxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Ethoxyethoxy)butanenitrile involves its interactions with various molecular targets. The nitrile group is highly reactive and can participate in nucleophilic addition reactions. The ethoxy groups can undergo hydrolysis or substitution, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the butane backbone .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanenitrile: A simpler nitrile with the formula C4H7N, lacking the ethoxy groups.
2-Hydroxybutanenitrile: An intermediate in the synthesis of 2-(1-Ethoxyethoxy)butanenitrile, with a hydroxyl group instead of ethoxy groups.
Ethyl vinyl ether: A reagent used in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of two ethoxy groups, which impart distinct chemical properties and reactivity compared to simpler nitriles like butanenitrile. These ethoxy groups can participate in various chemical reactions, making the compound versatile for different applications .
Eigenschaften
CAS-Nummer |
98355-33-0 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
2-(1-ethoxyethoxy)butanenitrile |
InChI |
InChI=1S/C8H15NO2/c1-4-8(6-9)11-7(3)10-5-2/h7-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZTRNLMFWGZGTCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#N)OC(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-(4-butoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11966400.png)
![benzyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966402.png)

![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B11966412.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966432.png)
![Bis(2-methoxyethyl) 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966435.png)


![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966448.png)
![3-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}naphthalen-2-yl acetate](/img/structure/B11966456.png)

![6-Amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11966462.png)

